6,7,8-Trifluoroquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8-Trifluoroquinolin-3-amine is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8-Trifluoroquinolin-3-amine typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method includes the cyclization of appropriate precursors followed by fluorination reactions. For instance, the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline can yield various fluorinated quinolines, including this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization and fluorination reactions under controlled conditions. The use of transition metal catalysts and green chemistry protocols, such as ionic liquid-mediated reactions and ultrasound irradiation, are explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6,7,8-Trifluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Sodium azide or other nucleophiles in polar solvents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Azido-quinoline derivatives.
Scientific Research Applications
6,7,8-Trifluoroquinolin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the production of liquid crystals and as a component in cyanine dyes.
Mechanism of Action
The mechanism of action of 6,7,8-Trifluoroquinolin-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target proteins .
Comparison with Similar Compounds
- 7-Fluoro-4-chloroquinoline
- 5,6,7,8-Tetrachloroquinoline
- 7-Fluoro-5,6,8-trichloroquinoline
Comparison: 6,7,8-Trifluoroquinolin-3-amine is unique due to the specific positioning of the fluorine atoms, which significantly enhances its biological activity compared to other fluorinated quinolines. Its unique structure allows for better interaction with biological targets, making it a more potent compound in medicinal applications .
Properties
Molecular Formula |
C9H5F3N2 |
---|---|
Molecular Weight |
198.14 g/mol |
IUPAC Name |
6,7,8-trifluoroquinolin-3-amine |
InChI |
InChI=1S/C9H5F3N2/c10-6-2-4-1-5(13)3-14-9(4)8(12)7(6)11/h1-3H,13H2 |
InChI Key |
AFSBBLONZXCVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C(=C(C2=NC=C1N)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.